3-(Methylsulfanyl)pyrazine-2-carbonitrile
Overview
Description
3-(Methylsulfanyl)pyrazine-2-carbonitrile is an organic compound with the molecular formula C6H5N3S and a molecular weight of 151.19 g/mol It is characterized by a pyrazine ring substituted with a methylsulfanyl group at the 3-position and a cyano group at the 2-position
Preparation Methods
The synthesis of 3-(Methylsulfanyl)pyrazine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropyrazine-2-carbonitrile with sodium methylthiolate in a suitable solvent such as dimethylformamide (DMF) under reflux conditions . The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the methylsulfanyl group.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The choice of reagents, solvents, and reaction conditions can be tailored to achieve efficient and cost-effective production.
Chemical Reactions Analysis
3-(Methylsulfanyl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Methylsulfanyl)pyrazine-2-carbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity to certain biological targets.
Industry: The compound can be used in the development of new materials and chemicals, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)pyrazine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and methylsulfanyl groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
3-(Methylsulfanyl)pyrazine-2-carbonitrile can be compared with other similar compounds, such as:
3-(Methylthio)pyrazine-2-carbonitrile: Similar in structure but with a different substituent at the 3-position.
2-Cyanopyrazine: Lacks the methylsulfanyl group, which can affect its reactivity and applications.
3-(Methylsulfanyl)pyrazine:
The uniqueness of this compound lies in the combination of the cyano and methylsulfanyl groups, which provide distinct chemical and biological properties.
Properties
IUPAC Name |
3-methylsulfanylpyrazine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c1-10-6-5(4-7)8-2-3-9-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNUFQBYLIVBKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CN=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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